![molecular formula C13H24N2O3S B2751454 Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2361949-85-9](/img/structure/B2751454.png)
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the CAS Number: 2260936-40-9 . It has a molecular weight of 288.41 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 8-amino-8lambda6-thia-1-azaspiro [4.5]dec-7-ene-1-carboxylate 8-oxide . The Inchi Code is 1S/C13H24N2O3S/c1-12 (2,3)18-11 (16)15-8-4-5-13 (15)6-9-19 (14,17)10-7-13/h9H,4-8,10H2,1-3H3, (H2,14,17) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The molecular weight of the compound is 288.41 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed general procedures for synthesizing spirocyclic compounds, including tert-butyl derivatives, which are used for preparing biologically active heterocyclic compounds. Such compounds are important for their potential applications in medicinal chemistry and drug design (Moskalenko & Boev, 2012).
Radical Cyclization for Compound Formation
The oxidizing system of tert-butyl hydroperoxide and tetrabutylammonium iodide promotes radical cyclization of α-imino-N-arylamides and α-azido-N-arylamides, leading to the formation of azaspirocyclohexadienone products. This process demonstrates the utility of tert-butyl derivatives in synthesizing nitrogen-containing spirocyclic compounds with potential for further functionalization (Li et al., 2015).
Supramolecular Arrangements and Crystal Structures
Research on cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted compounds, explores their molecular and crystal structures. This work highlights the importance of such compounds in understanding the relationship between molecular structure and supramolecular arrangements, which is crucial for the design of materials with specific properties (Graus et al., 2010).
Anticancer Activity
A study on new 1-thia-4-azaspiro[4.5]decane derivatives and their anticancer activity against various cancer cell lines showcases the therapeutic potential of these compounds. The research indicates that specific modifications to the spirocyclic framework can lead to compounds with moderate to high anticancer activities, demonstrating the relevance of tert-butyl derivatives in developing new anticancer agents (Flefel et al., 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(10-15)5-8-19(14,17)9-6-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXVUOIKJWIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCS(=N)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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